molecular formula C10H8FN B13418215 (1R,2S)-2-(4-fluorophenyl)cyclopropane-1-carbonitrile

(1R,2S)-2-(4-fluorophenyl)cyclopropane-1-carbonitrile

Cat. No.: B13418215
M. Wt: 161.18 g/mol
InChI Key: OVPOMMOAYYSVOO-WCBMZHEXSA-N
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Description

(1R,2S)-2-(4-fluorophenyl)cyclopropane-1-carbonitrile is a chiral cyclopropane derivative with a fluorophenyl group and a nitrile group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(4-fluorophenyl)cyclopropane-1-carbonitrile typically involves the following steps:

    Cyclopropanation: The formation of the cyclopropane ring can be achieved through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a substitution reaction, where a suitable precursor reacts with a fluorinating agent.

    Formation of Nitrile Group: The nitrile group can be introduced through a cyanation reaction, where a suitable precursor reacts with a cyanating agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(4-fluorophenyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-2-(4-fluorophenyl)cyclopropane-1-carbonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its chiral nature could make it a candidate for studying stereoselective biological processes.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In industry, this compound could be used in the production of specialty chemicals, pharmaceuticals, or agrochemicals. Its unique properties may make it suitable for specific industrial applications.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(4-fluorophenyl)cyclopropane-1-carbonitrile would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other molecular targets, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-(4-chlorophenyl)cyclopropane-1-carbonitrile
  • (1R,2S)-2-(4-bromophenyl)cyclopropane-1-carbonitrile
  • (1R,2S)-2-(4-methylphenyl)cyclopropane-1-carbonitrile

Uniqueness

(1R,2S)-2-(4-fluorophenyl)cyclopropane-1-carbonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the stability, lipophilicity, and bioavailability of the compound, making it distinct from its analogs.

Properties

Molecular Formula

C10H8FN

Molecular Weight

161.18 g/mol

IUPAC Name

(1R,2S)-2-(4-fluorophenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C10H8FN/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,8,10H,5H2/t8-,10+/m0/s1

InChI Key

OVPOMMOAYYSVOO-WCBMZHEXSA-N

Isomeric SMILES

C1[C@H]([C@H]1C2=CC=C(C=C2)F)C#N

Canonical SMILES

C1C(C1C2=CC=C(C=C2)F)C#N

Origin of Product

United States

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